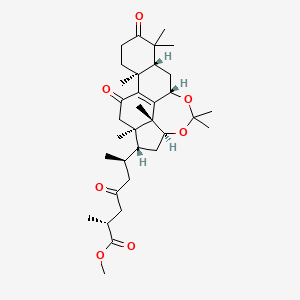

Methyl ganoderate A acetonide

Description

This compound is a natural product found in Ganoderma lucidum with data available.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H50O7 |

|---|---|

Molecular Weight |

570.8 g/mol |

IUPAC Name |

methyl (2R,6R)-6-[(1S,3R,8S,12R,13R,15S,20R)-4,4,8,12,17,17,20-heptamethyl-5,10-dioxo-16,18-dioxapentacyclo[10.6.2.03,8.09,19.015,20]icos-9(19)-en-13-yl]-2-methyl-4-oxoheptanoate |

InChI |

InChI=1S/C34H50O7/c1-18(13-20(35)14-19(2)29(38)39-10)21-15-26-34(9)28-23(40-31(5,6)41-26)16-24-30(3,4)25(37)11-12-32(24,7)27(28)22(36)17-33(21,34)8/h18-19,21,23-24,26H,11-17H2,1-10H3/t18-,19-,21-,23+,24+,26+,32+,33-,34+/m1/s1 |

InChI Key |

UPFROXHCAPHGNO-MHOQKGQJSA-N |

Isomeric SMILES |

C[C@H](CC(=O)C[C@@H](C)C(=O)OC)[C@H]1C[C@H]2[C@@]3([C@@]1(CC(=O)C4=C3[C@H](C[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)OC(O2)(C)C)C)C |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)OC)C1CC2C3(C1(CC(=O)C4=C3C(CC5C4(CCC(=O)C5(C)C)C)OC(O2)(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Ganoderate A Acetonide: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ganoderate A acetonide is a lanostane-type triterpenoid that has been isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. It is identified as a potent and selective inhibitor of acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and the assessment of its bioactivity are presented, alongside a discussion of its potential as a therapeutic agent. Notably, evidence suggests that this compound may be an artifact of the isolation process, a critical consideration for its study and potential applications.

Chemical Structure and Identification

This compound is a derivative of ganoderic acid A, characterized by the presence of an acetonide group. Its formal chemical name is methyl 7β,15α-isopropylidenedioxy-3,11,23-trioxo-5α-lanost-8-en-26-oate[1]. The acetonide group is formed by the reaction of a diol with acetone, and in this case, it is believed to be an artifact of the extraction process when acetone is used as a solvent[2].

The structural details are as follows:

-

Molecular Formula: C₃₄H₅₀O₇

-

Molecular Weight: 570.76 g/mol [3]

-

CAS Number: 1346453-53-9[3]

-

SMILES: C--INVALID-LINK--C(=O)OC">C@H[C@H]1C[C@H]2[C@@]3([C@@]1(CC(=O)C4=C3--INVALID-LINK--OC(O2)(C)C)C)C[4]

-

InChI Key: UPFROXHCAPHGNO-MHOQKGQJSA-N[4]

Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The available data, primarily from computational predictions, are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 570.76 g/mol | [3] |

| Molecular Formula | C₃₄H₅₀O₇ | [3] |

| XLogP3 | 4.1 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 7 | [4] |

| Rotatable Bond Count | 5 | [4] |

| Exact Mass | 570.355654 g/mol | [4] |

| Topological Polar Surface Area | 98.9 Ų | [4] |

| Heavy Atom Count | 41 | [4] |

| Formal Charge | 0 | [4] |

| Complexity | 1210 | [4] |

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is the selective inhibition of acetylcholinesterase (AChE)[1][5].

Acetylcholinesterase Inhibition

This compound has been identified as a potent inhibitor of AChE with a reported IC₅₀ value of 18.35 μM[2][5]. This inhibitory activity suggests its potential for the development of therapeutics for neurodegenerative diseases like Alzheimer's disease, where the degradation of the neurotransmitter acetylcholine by AChE is a key pathological feature[5].

The proposed mechanism of action for triterpenoid-based AChE inhibitors involves the insertion of the bulky and hydrophobic lanostane skeleton into the aromatic gorge of the enzyme. This sterically hinders the substrate from accessing the active site[1].

Signaling Pathways

Currently, there is a lack of specific research on the signaling pathways modulated by this compound beyond its direct interaction with acetylcholinesterase. However, other triterpenoids isolated from Ganoderma lucidum have been shown to influence various signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are involved in cell proliferation, apoptosis, and inflammation. Further research is required to determine if this compound exhibits similar activities.

Caption: Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol based on the isolation of lanostane triterpenes from Ganoderma lucidum, which likely leads to the formation of the acetonide artifact.

Workflow:

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with acetone at room temperature.

-

Concentration: The acetone extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate. The ethyl acetate layer, containing the triterpenoids, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate different fractions.

-

Purification: Fractions containing the target compound are further purified by repeated column chromatography or by High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Acetylcholinesterase Inhibition Assay

The following is a generalized protocol for determining the AChE inhibitory activity of a compound, based on the Ellman method.

Workflow:

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Detailed Steps:

-

Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), and the test compound (this compound) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Incubation: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations. Then, add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the ATCI substrate to all wells.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of the product of the enzymatic reaction, thiocholine, with DTNB to form 5-thio-2-nitrobenzoate.

-

Calculation: The rate of reaction is determined from the change in absorbance. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control without the inhibitor. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. The following represents typical spectroscopic features expected for a lanostane triterpenoid of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: Expected signals would include multiple singlets for the methyl groups characteristic of the lanostane skeleton, signals for the methine protons, and methylene protons. The presence of the acetonide group would be indicated by two singlets for the gem-dimethyl protons. The methyl ester would show a characteristic singlet at around 3.7 ppm.

-

¹³C-NMR: The spectrum would show signals for the carbonyl carbons of the ketones and the ester, olefinic carbons of the double bond, the quaternary carbon of the acetonide group, and a series of signals corresponding to the lanostane skeleton.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 570.76. Fragmentation patterns would likely involve the loss of the methyl ester group, the acetonide group, and characteristic cleavages of the triterpenoid rings.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

C=O stretching (ketones and ester): ~1700-1740 cm⁻¹

-

C-O stretching (ester and acetonide): ~1000-1300 cm⁻¹

-

C-H stretching (alkanes): ~2850-2960 cm⁻¹

Conclusion and Future Perspectives

This compound is a lanostane triterpenoid with significant and selective acetylcholinesterase inhibitory activity. This property makes it an interesting candidate for further investigation in the context of neurodegenerative diseases. However, the strong evidence suggesting it is an artifact of acetone-based extraction methods necessitates careful consideration in its study. Future research should focus on confirming its natural occurrence, or lack thereof, and exploring its synthesis to enable more detailed biological evaluation. Furthermore, investigation into its effects on other cellular signaling pathways could reveal additional therapeutic potentials. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and potential application of this intriguing molecule.

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic lanostanoid triterpenes from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lanostane triterpenoids from Ganoderma lucidum and their inhibitory effects against FAAH - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl ganoderate A acetonide" CAS number 1346453-53-9

An In-Depth Technical Guide to Methyl Ganoderate A Acetonide (CAS: 1346453-53-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a lanostane triterpenoid initially isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum.[1][2] It has garnered attention within the scientific community for its potential as a selective inhibitor of acetylcholinesterase (AChE), an enzyme critically involved in the pathology of Alzheimer's disease.[2][3] This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the methodologies for its study.

It is important to note that some research suggests that this compound may be an artifact of the isolation process, potentially formed by the reaction of a natural ganoderate with acetone used during extraction.[4] This highlights the need for careful consideration of its origin and the potential for its semi-synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1346453-53-9 | [1][5][6][7] |

| Molecular Formula | C₃₄H₅₀O₇ | [1][5] |

| Molecular Weight | 570.76 g/mol | [1] |

| IUPAC Name | methyl 7β,15α-isopropylidenedioxy-3,11,23-trioxo-5α-lanost-8-en-26-oate | [2] |

| Class | Lanostane Triterpene | [1][2] |

| Source | Fruiting bodies of Ganoderma lucidum | [1][2] |

| Appearance | Powder | [1] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |

Biological Activity

The primary reported biological activity of this compound is its selective inhibition of acetylcholinesterase.

| Target | Activity Type | Value (IC₅₀) | Notes | Reference |

| AChE | Inhibition | 18.35 μM | Selective over Butyrylcholinesterase (BChE) | [2][3] |

Experimental Protocols

The following are detailed methodologies for the isolation and biological evaluation of this compound, based on established protocols for similar compounds from Ganoderma lucidum.

Isolation and Purification of Lanostane Triterpenes from Ganoderma lucidum

This protocol describes a general procedure for the extraction and isolation of lanostane-type triterpenoids.

-

Extraction:

-

Air-dried and powdered fruiting bodies of Ganoderma lucidum are extracted exhaustively with a solvent such as 95% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform and ethyl acetate.

-

The chloroform-soluble fraction, typically rich in triterpenoids, is collected and dried.

-

-

Chromatographic Separation:

-

The chloroform extract is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a mixture of n-hexane and acetone with increasing acetone concentration, is used to separate the fractions.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

-

Further Purification:

-

Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

AChE Solution: Acetylcholinesterase from Electrophorus electricus (electric eel) is dissolved in the assay buffer to a concentration of 0.1 U/mL.

-

Substrate Solution: Acetylthiocholine iodide (ATCI) is dissolved in the assay buffer to a concentration of 15 mM.

-

Ellman's Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is dissolved in the assay buffer.

-

Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

125 µL of assay buffer.

-

25 µL of the test compound solution at various concentrations.

-

25 µL of AChE solution.

-

-

Incubate the plate at 37°C for 15 minutes.

-

Add 25 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

Measure the absorbance at 412 nm immediately and then every minute for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

The rate of reaction is determined from the change in absorbance over time.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Signaling Pathway Analysis

Currently, there is no direct scientific literature linking this compound to specific signaling pathways such as PI3K/Akt/mTOR or protein tyrosine kinases. The association of this compound with these pathways on some commercial websites may be speculative, based on the known activities of other triterpenoids isolated from Ganoderma lucidum. For instance, other ganoderic acids have been shown to modulate the PI3K/Akt/mTOR pathway.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and bioactivity testing of this compound.

Acetylcholinesterase Inhibition Mechanism

Caption: Inhibition of acetylcholine hydrolysis by this compound.

References

- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 2. Isolation and identification of oxygenated lanostane-type triterpenoids from the fungus Ganoderma lucidum [agris.fao.org]

- 3. lucris.lub.lu.se [lucris.lub.lu.se]

- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

The Acetonide of Methyl Ganoderate A: A Potential Artifact of Acetone-Based Extraction Protocols

A Technical Guide for Researchers in Natural Product Chemistry and Drug Development

Abstract

This technical guide addresses the occurrence of methyl ganoderate A acetonide in extracts of Ganoderma lucidum. Evidence strongly suggests that this compound is not a naturally occurring triterpenoid but rather an artifact formed through the reaction of methyl ganoderate A with acetone, a common solvent used in extraction and chromatography. This guide provides a comprehensive overview of the available data, including a comparative analysis of the chemical structures and a discussion of the reaction mechanism. Detailed experimental protocols for the extraction of ganoderic acids are presented, alongside a proposed method for the isolation and identification of both the native compound and its acetonide artifact. This document serves as a critical resource for researchers to avoid the misidentification of extraction artifacts as novel natural products.

Introduction

Ganoderma lucidum, a mushroom with a long history in traditional medicine, is a rich source of bioactive lanostane-type triterpenoids, collectively known as ganoderic acids. These compounds exhibit a wide range of pharmacological activities, making them a focal point of drug discovery efforts. Methyl ganoderate A is a frequently isolated and studied member of this class. However, reports on a closely related compound, this compound, have raised questions regarding its origin.[1][2] This guide consolidates the evidence that this compound is likely an artifact of laboratory procedures and provides the necessary technical details for its identification and differentiation from its natural precursor.

Chemical Structures and Comparative Data

The primary structural difference between methyl ganoderate A and its acetonide derivative is the presence of an isopropylidene ketal group in the latter. This group is formed by the reaction of a diol functionality in methyl ganoderate A with acetone.

Table 1: Physicochemical Properties of Methyl Ganoderate A and this compound

| Property | Methyl Ganoderate A | This compound |

| Molecular Formula | C₃₁H₄₆O₇ | C₃₄H₅₀O₇ |

| Molar Mass | 530.7 g/mol | 570.8 g/mol |

| Key Structural Feature | Contains a diol group | Contains an acetonide group |

Note: The data in this table is compiled from publicly available chemical databases.

A thorough comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is the most definitive method to distinguish between these two compounds. The presence of the acetonide group in this compound will result in characteristic signals in both ¹H and ¹³C NMR spectra, specifically two additional methyl signals and a quaternary carbon signal from the isopropylidene group. The mass spectrum of the acetonide will show a corresponding increase in the molecular ion peak compared to methyl ganoderate A.

Mechanism of Artifact Formation: Acetonide Synthesis

The formation of this compound is a classic example of ketal formation, a common reaction in organic chemistry. This reaction occurs when a diol (in this case, the diol present in methyl ganoderate A) reacts with a ketone (acetone) under acidic conditions. The acid acts as a catalyst, protonating the carbonyl oxygen of acetone, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the diol. The reaction is reversible, and the removal of water drives the equilibrium towards the formation of the acetonide.

Experimental Protocols

The following sections detail common experimental procedures for the extraction of ganoderic acids and a proposed workflow for the identification of potential acetonide artifacts.

General Extraction and Isolation of Ganoderic Acids

A widely employed method for the extraction and isolation of ganoderic acids from the fruiting bodies of Ganoderma lucidum involves the following steps:

-

Drying and Pulverization: The fruiting bodies are first dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is typically extracted with a polar solvent such as ethanol or methanol. This step is often performed at elevated temperatures to increase extraction efficiency.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques for the separation and purification of individual compounds. This often involves silica gel column chromatography with a gradient elution system. It is during this step, if acetone is used as a component of the solvent system, that the formation of acetonide artifacts is most likely to occur.

Example of a Chromatographic Protocol Utilizing Acetone

A common practice in the separation of triterpenoids is the use of a chloroform-acetone gradient on a silica gel column. For example, the column may be eluted with increasing concentrations of acetone in chloroform (e.g., 9:1, 8:2, 7:3 v/v). If methyl ganoderate A is present in the extract, it may react with the acetone in the mobile phase, particularly if the silica gel provides a slightly acidic environment, to form this compound.

Conclusion and Recommendations

The available evidence strongly indicates that this compound is an artifact of the extraction and purification process, specifically arising from the use of acetone as a solvent. Researchers in the field of natural product chemistry should be vigilant in identifying such artifacts to avoid the erroneous reporting of new natural products.

Key recommendations include:

-

Avoidance of Acetone: Whenever possible, alternative solvents to acetone should be considered for the chromatography of extracts containing diol-containing triterpenoids.

-

Careful Spectroscopic Analysis: In cases where acetone use is unavoidable, meticulous analysis of NMR and MS data is crucial to screen for the presence of acetonide derivatives.

-

Control Experiments: Performing control experiments where a purified diol-containing compound is exposed to the same chromatographic conditions can help to confirm the formation of an acetonide artifact.

By adhering to these guidelines, the scientific community can ensure the accurate identification and characterization of novel bioactive compounds from natural sources.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ganoderate A acetonide, a lanostane triterpenoid derived from the medicinal mushroom Ganoderma lucidum, has been identified as a potent and selective inhibitor of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of its primary biological activity, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated biochemical processes. The evidence strongly suggests that this compound warrants further investigation as a potential therapeutic agent in the management of neurodegenerative diseases, particularly Alzheimer's disease.

Introduction

Ganoderma lucidum, a well-regarded fungus in traditional medicine, is a rich source of bioactive triterpenoids. Among these, this compound has emerged as a molecule of significant interest due to its specific interaction with a key enzyme in neurotransmission. Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition is a cornerstone of symptomatic treatment for Alzheimer's disease. This document will delve into the specifics of this compound's primary biological function, offering a detailed resource for the scientific community. It is important to note that some research suggests this compound may be an artifact of the isolation process, formed by the reaction of native ganoderic acids with acetone used during extraction[1].

Primary Biological Activity: Acetylcholinesterase Inhibition

The principal biological activity of this compound is its potent and selective inhibition of acetylcholinesterase (AChE).[2] This inhibitory action leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Quantitative Data

The inhibitory potency of this compound against AChE has been quantified, providing a clear measure of its efficacy. The half-maximal inhibitory concentration (IC50) value is a critical parameter in pharmacology, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Compound | Target Enzyme | IC50 Value (µM) | Selectivity |

| This compound | Acetylcholinesterase (AChE) | 18.35 | Selective for AChE over Butyrylcholinesterase (BChE) |

Table 1: Inhibitory activity of this compound against Acetylcholinesterase.

Experimental Protocols

The determination of the AChE inhibitory activity of this compound is typically performed using a modified Ellman's method. This spectrophotometric assay is a widely accepted standard for measuring cholinesterase activity.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of the substrate acetylthiocholine by AChE. The presence of an inhibitor, such as this compound, reduces the rate of this reaction.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (test compound)

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

To each well, add:

-

20 µL of phosphate buffer

-

20 µL of the test compound solution at various concentrations (or positive control/vehicle control)

-

20 µL of AChE solution

-

-

Incubate the plate at 37°C for 15 minutes.

-

Add 20 µL of DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of ATCI solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes) to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the key processes.

Caption: Acetylcholinesterase Inhibition by this compound.

Caption: Experimental Workflow for the Ellman's Method.

Signaling Pathways

Currently, there is a lack of direct evidence implicating this compound in specific intracellular signaling pathways beyond its primary action as an AChE inhibitor. The biological effect observed is predominantly due to the downstream consequences of increased acetylcholine levels at the synapse. Other triterpenoids from Ganoderma lucidum have been shown to modulate pathways such as NF-κB and MAPK; however, similar activities have not yet been reported for this compound. Future research may explore potential secondary mechanisms of action.

Conclusion

This compound stands out as a potent and selective inhibitor of acetylcholinesterase. Its well-defined in vitro activity, characterized by a low micromolar IC50 value, positions it as a compelling candidate for further preclinical investigation in the context of Alzheimer's disease and other disorders characterized by cholinergic deficits. The provided experimental protocol for the Ellman's method offers a robust framework for the continued evaluation of this and similar compounds. While its natural origin is a subject of discussion, its biological activity remains a point of significant scientific interest. Further studies are warranted to elucidate its in vivo efficacy, safety profile, and potential for interacting with other cellular signaling cascades.

References

The Potential of Methyl Ganoderate A Acetonide as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease and other neurodegenerative disorders are characterized by a decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine. One of the primary therapeutic strategies to manage these conditions is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[1] Natural products have long been a valuable source of novel therapeutic agents, and the medicinal mushroom Ganoderma lucidum has been extensively studied for its diverse pharmacological properties.[2][3] Among the bioactive constituents of Ganoderma lucidum are a class of lanostane triterpenoids, which have demonstrated a range of biological activities. This technical guide focuses on a specific lanostane triterpene, Methyl ganoderate A acetonide, and its potential as a selective and potent inhibitor of acetylcholinesterase.

Quantitative Analysis of Acetylcholinesterase Inhibition

This compound, a lanostane triterpene isolated from the fruiting bodies of Ganoderma lucidum, has been identified as a potent inhibitor of acetylcholinesterase (AChE).[4][5][6][7] A comprehensive study of 18 lanostane triterpenes from Ganoderma lucidum revealed that many of these compounds exhibit moderate to potent inhibitory activity against AChE, with this compound showing significant potential.[4]

Below is a summary of the quantitative data for this compound and other related lanostane triterpenes from the same source. This allows for a comparative analysis of their AChE inhibitory potency.

| Compound | IC50 (μM) against AChE |

| This compound | 18.35 [4][7] |

| Lanostane Triterpenes (Range from the same study) | 9.40 - 31.03[4] |

Note: The IC50 values for the other 17 lanostane triterpenes from the cited study provide a comparative range of inhibitory activity.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against AChE is typically determined using a modified Ellman's spectrophotometric method. This assay is a widely accepted standard for measuring AChE activity.

Principle: The assay measures the activity of AChE by monitoring the increase in a yellow-colored product produced from the reaction of thiocholine with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. This thiocholine then reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a series of dilutions of this compound from a stock solution.

-

-

Assay in 96-Well Plate:

-

To each well, add 140 µL of phosphate buffer (pH 8.0).

-

Add 20 µL of the test compound solution (this compound at various concentrations).

-

Add 20 µL of the AChE enzyme solution.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Take subsequent readings at regular intervals (e.g., every minute) for a specified duration (e.g., 5-10 minutes) to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Kinetic Analysis of AChE Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), a kinetic analysis is performed. This involves measuring the initial reaction rates at various substrate (ATCI) and inhibitor (this compound) concentrations.

Procedure:

-

Perform the AChE inhibition assay as described above, but with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).

-

Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

-

Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S], where [S] is the substrate concentration).

Interpretation of Lineweaver-Burk Plot:

-

Competitive Inhibition: The lines for different inhibitor concentrations will intersect on the y-axis (Vmax remains unchanged, while Km increases).

-

Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains unchanged, while Vmax decreases).

-

Uncompetitive Inhibition: The lines for different inhibitor concentrations will be parallel (both Vmax and Km decrease).

-

Mixed Inhibition: The lines will intersect at a point other than the axes.

Visualizations

Conceptual Workflow of AChE Inhibition Assay

Caption: Workflow for determining the AChE inhibitory activity of this compound.

Mechanism of Acetylcholinesterase Inhibition

Caption: Conceptual diagram of acetylcholinesterase inhibition by this compound.

Logical Relationship for Kinetic Analysis

Caption: Logical workflow for determining the kinetic mechanism of AChE inhibition.

Conclusion and Future Directions

This compound, a natural product from Ganoderma lucidum, demonstrates potent and selective inhibitory activity against acetylcholinesterase. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into its therapeutic potential for neurodegenerative diseases like Alzheimer's.

Future research should focus on a complete kinetic analysis to elucidate the precise mechanism of inhibition. Furthermore, in vivo studies are necessary to evaluate the compound's efficacy, bioavailability, and safety profile in animal models of cognitive decline. The structure-activity relationships of the various lanostane triterpenes from Ganoderma lucidum also warrant further exploration to guide the design and synthesis of even more potent and selective AChE inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs [frontiersin.org]

- 4. Selective cholinesterase inhibition by lanostane triterpenes from fruiting bodies of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Methyl Ganoderate A Acetonide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of Methyl ganoderate A acetonide, a lanostane triterpene isolated from the fruiting bodies of Ganoderma lucidum. This document outlines detailed protocols for assessing its potential biological activities, including anti-acetylcholinesterase, cytotoxic, and anti-inflammatory effects.

Data Presentation: Biological Activities of this compound and Related Triterpenoids

Table 1: Acetylcholinesterase Inhibitory Activity of this compound

| Compound | Bioactivity | IC50 Value (µM) | Source Organism |

| This compound | Acetylcholinesterase (AChE) Inhibition | 18.35[1][2] | Ganoderma lucidum |

Table 2: Cytotoxic Activity of Selected Lanostane Triterpenoids from Ganoderma lucidum

| Compound | Cell Line | IC50 Value (µM) |

| Ganoderal A | SK-Hep-1 | 43.09 ± 2.86[1][3] |

| HepG2 | 42.31 ± 1.78[1][3] | |

| Hela | 46.51 ± 1.95[1][3] | |

| Ganodermenonol | Hela | 44.70 ± 2.32[1][3] |

| Hela/VCR | 41.33 ± 2.15[1][3] | |

| Ganoderic acid AM1 | HeLa | 19.8[4] |

| Lanostanoid Triterpenes (General) | p388, Hela, BEL-7402, SGC-7901 | 8-25[2] |

Table 3: Anti-inflammatory Activity of Selected Lanostane Triterpenoids from Ganoderma lucidum

| Compound | Bioactivity | Cell Line | Inhibition/IC50 Value |

| Ganoluciduone B | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 45.5% inhibition at 12.5 µM[5][6] |

| Ganosidone A Derivative 4 | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 86.5% inhibition at 50 µM[7][8] |

| Ganosidone A Derivative 7 | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 88.2% inhibition at 50 µM[7][8] |

| Methyl ganoderate H | Nitric Oxide (NO) Production Inhibition | - | Moderate inhibitory effect[4] |

Experimental Protocols

The following are detailed protocols for the in vitro assessment of this compound. These protocols are based on established methodologies for the evaluation of natural products, particularly triterpenoids.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is designed to evaluate the cytotoxic effects of this compound on various cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HepG2, HeLa, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the selected cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) and Cytokine Assays

This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on nitric oxide and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (for NO measurement)

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

96-well microplates

Procedure:

-

Cell Culture and Seeding: Culture RAW 264.7 cells in complete DMEM. Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours before LPS stimulation.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.

-

Nitric Oxide (NO) Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis: Compare the levels of NO and cytokines in the treated groups with the LPS-stimulated control group to determine the inhibitory effect of this compound.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on the Ellman method, is used to determine the AChE inhibitory activity of this compound.

Materials:

-

This compound

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the following in order:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

20 µL of this compound solution (in buffer with a small amount of DMSO) at various concentrations.

-

20 µL of AChE solution.

-

-

Pre-incubation: Incubate the plate at 25°C for 15 minutes.

-

Substrate and Chromogen Addition: Add 10 µL of DTNB solution followed by 10 µL of ATCI solution to initiate the reaction.

-

Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 412 nm.

-

Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value can be determined from a dose-response curve.

Western Blot Analysis for NF-κB Signaling Pathway

This protocol is to investigate the effect of this compound on the NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells.

Materials:

-

LPS-stimulated RAW 264.7 cell lysates (treated with this compound)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the treated cells with RIPA buffer. Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Compare the levels of phosphorylated proteins in the treated groups to the LPS-stimulated control to assess the inhibitory effect on the NF-κB pathway.

Visualizations: Diagrams of Experimental Workflow and Signaling Pathway

Caption: General experimental workflow for the in vitro evaluation of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Cytotoxic lanostanoid triterpenes from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic lanostane-type triterpenes from the fruiting bodies of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lanostane-triterpenoids-with-anti-inflammatory-activities-from-ganoderma-lucidum - Ask this paper | Bohrium [bohrium.com]

- 6. Lanostane triterpenoids with anti-inflammatory activities from Ganoderma lucidum [agris.fao.org]

- 7. Antiinflammatory lanostane triterpenoids from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.kopri.re.kr [repository.kopri.re.kr]

Application Notes and Protocols for Acetylcholinesterase Inhibition Assay of Methyl Ganoderate A Acetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ganoderate A acetonide, a lanostane triterpene isolated from the medicinal mushroom Ganoderma lucidum, has been identified as a potent inhibitor of acetylcholinesterase (AChE).[1][2] Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.[3] These application notes provide a detailed protocol for assessing the AChE inhibitory activity of this compound, leveraging the widely adopted Ellman's method.

Biological Activity

This compound is a natural product that demonstrates notable biological activity as an acetylcholinesterase inhibitor.[1][2] Its potential to modulate cholinergic neurotransmission makes it a compound of interest for research in neurodegenerative diseases.[2][3] The triterpenoid structure of this compound is characteristic of many bioactive molecules found in Ganoderma lucidum.[4][5]

Quantitative Data Summary

The inhibitory potency of this compound against acetylcholinesterase is summarized in the table below. This value is crucial for comparing its efficacy against other known AChE inhibitors and for guiding dose-selection in further preclinical studies.

| Compound | Target Enzyme | IC50 Value | Source Organism |

| This compound | Acetylcholinesterase (AChE) | 18.35 μM | Ganoderma lucidum[2][6] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is based on the colorimetric method developed by Ellman et al., adapted for a 96-well microplate format.[7][8] The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of acetylcholine iodide (ATCI) hydrolysis by AChE.

Materials and Reagents

-

This compound

-

Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Bovine Serum Albumin (BSA)

-

Positive control (e.g., Eserine or Galantamine)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

-

Multichannel pipette

Procedure

-

Preparation of Reagents:

-

Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust the pH to 8.0.

-

DTNB Solution (3 mM): Dissolve DTNB in Tris-HCl buffer.

-

ATCI Solution (15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh.

-

AChE Solution (1 mg/mL): Prepare a stock solution of AChE in Tris-HCl buffer containing 0.1% BSA.

-

Test Compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions at various concentrations (e.g., 0.1, 1, 10, 50, 100 μM) in Tris-HCl buffer. Ensure the final solvent concentration in the assay well is minimal and consistent across all wells.

-

Positive Control Solution: Prepare a solution of a known AChE inhibitor (e.g., Eserine) at a concentration that gives near-complete inhibition.

-

-

Assay Protocol in a 96-well Plate:

-

In a 96-well microplate, add the following to each well in triplicate:

-

40 µL of the test compound solution (or buffer for control, or positive control solution).

-

35 µL of Tris-HCl buffer (50 mM, pH 8.0) containing 0.1% BSA.

-

50 µL of DTNB solution (3 mM).

-

50 µL of AChE solution.

-

-

Mix the contents of the wells gently and incubate the plate at 37°C for 5 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of ATCI solution (15 mM) to each well.

-

Immediately start monitoring the change in absorbance at 412 nm every 5 seconds for a total of 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:

-

V_control is the reaction rate in the absence of the inhibitor.

-

V_sample is the reaction rate in the presence of this compound.

-

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, from the dose-response curve.

-

Visualizations

Below are diagrams illustrating the experimental workflow and the underlying signaling pathway.

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

Caption: Signaling pathway of acetylcholine and its inhibition.

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

Cell-based Assay Design for Methyl Ganoderate A Acetonide: A Guide for Researchers

Introduction

Methyl ganoderate A acetonide is a lanostane triterpenoid isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum.[1][2] Triterpenoids from Ganoderma species are known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[3] Notably, this compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), with an IC50 value of 18.35 μM, suggesting its potential therapeutic application in neurodegenerative diseases such as Alzheimer's disease.[2][4] This document provides detailed application notes and protocols for a panel of cell-based assays to further characterize the biological activities of this compound. These assays are designed for researchers in drug discovery and development to assess its efficacy and mechanism of action in relevant cellular models.

Data Presentation: Bioactivity of Ganoderma Triterpenoids

The following tables summarize the reported cytotoxic activities of various triterpenoids isolated from Ganoderma lucidum against a panel of human cancer cell lines. While specific cytotoxicity data for this compound is limited in publicly available literature, the data for structurally related compounds provide a basis for selecting relevant cancer cell lines and estimating effective concentration ranges for initial screening.

Table 1: Cytotoxicity of Ganoderic Acids and Related Triterpenoids against Human Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Ganolucidic acid E | Caco-2 | MTT | 84.36 | [2] |

| Ganolucidic acid E | HepG2 | MTT | 53.48 | [2] |

| Ganolucidic acid E | HeLa | MTT | 42.15 | [2] |

| Lucidumol A | Caco-2 | MTT | 68.32 | [2] |

| Lucidumol A | HepG2 | MTT | 41.88 | [2] |

| Lucidumol A | HeLa | MTT | 35.47 | [2] |

| Ganodermanontriol | Caco-2 | MTT | 55.23 | [2] |

| Ganodermanontriol | HepG2 | MTT | 33.74 | [2] |

| Ganodermanontriol | HeLa | MTT | 28.96 | [2] |

| 7-oxo-ganoderic acid Z | Caco-2 | MTT | 48.75 | [2] |

| 7-oxo-ganoderic acid Z | HepG2 | MTT | 29.87 | [2] |

| 7-oxo-ganoderic acid Z | HeLa | MTT | 20.87 | [2] |

| 15-hydroxy-ganoderic acid S | Caco-2 | MTT | 75.12 | [2] |

| 15-hydroxy-ganoderic acid S | HepG2 | MTT | 45.91 | [2] |

| 15-hydroxy-ganoderic acid S | HeLa | MTT | 39.81 | [2] |

| Ganoderic acid DM | Caco-2 | MTT | 62.19 | [2] |

| Ganoderic acid DM | HepG2 | MTT | 38.01 | [2] |

| Ganoderic acid DM | HeLa | MTT | 33.24 | [2] |

| Ganoderic Acid T | HeLa | CCK-8 | 13.0 | [5] |

| Ethyl lucidenates A | HL-60 | MTT | 25.98 µg/mL | [4] |

| Ethyl lucidenates A | CA46 | MTT | 20.42 µg/mL | [4] |

Experimental Protocols

This section provides detailed protocols for a selection of cell-based assays to evaluate the acetylcholinesterase inhibitory, cytotoxic, neuroprotective, and anti-inflammatory properties of this compound.

Acetylcholinesterase (AChE) Inhibition Assay in SH-SY5Y Cells

This assay measures the ability of this compound to inhibit AChE activity in a human neuroblastoma cell line, SH-SY5Y, which endogenously expresses AChE.[6][7]

Workflow for AChE Inhibition Assay

References

- 1. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]

- 2. Distinct Responses of Cytotoxic Ganoderma lucidum Triterpenoids in Human Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effect of methanolic extract of Conyzacanadensis in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

Application Note: Quantification of Methyl Ganoderate A Acetonide using High-Performance Liquid Chromatography

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl Ganoderate A Acetonide, a lanostane triterpene found in the medicinal mushroom Ganoderma lucidum. While a specific validated method for this analyte is not widely published, this protocol has been developed based on established and validated methods for structurally similar ganoderic acids and other triterpenoids isolated from Ganoderma species. The described method utilizes reverse-phase chromatography with UV detection, providing a reliable and reproducible approach for the quantification of this compound in research, quality control, and drug development settings.

Introduction

This compound is a triterpenoid compound that has been isolated from the fruiting bodies of Ganoderma lucidum. Triterpenoids from this fungus are of significant interest to the scientific community due to their diverse and potent biological activities. As research into the therapeutic potential of individual triterpenoids progresses, the need for accurate and precise analytical methods for their quantification becomes paramount. This document provides a detailed protocol for a proposed HPLC method suitable for the determination of this compound in various sample matrices.

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or variable wavelength detector (VWD).

-

Chromatographic Column: A Zorbax C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) or equivalent reverse-phase C18 column.

-

Software: Chromatographic data acquisition and processing software (e.g., OpenLAB CDS).

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Acetic acid, analytical grade.

-

Reference Standard: this compound (purity ≥95%).

Chromatographic Conditions

The following chromatographic conditions are proposed based on methods for similar ganoderic acids.[1][2][3]

| Parameter | Recommended Setting |

| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

Table 1: Proposed HPLC Chromatographic Conditions.

Table 2: Proposed Gradient Elution Program.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 75 | 25 |

| 35 | 65 | 35 |

| 45 | 55 | 45 |

| 90 | 0 | 100 |

| 95 | 0 | 100 |

| 100 | 75 | 25 |

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Ganoderma lucidum extract)

-

Extraction: Accurately weigh 1 g of dried and powdered Ganoderma lucidum sample. Extract the sample with 50 mL of methanol using ultrasonication for 60 minutes.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with methanol as necessary to bring the concentration of this compound within the range of the calibration curve.

Method Validation (Proposed)

For the establishment of a robust quantitative method, the following validation parameters should be assessed, with expected performance criteria based on similar validated methods for other ganoderic acids.[1][3][4]

| Parameter | Specification |

| Linearity (r²) | ≥ 0.999 |

| Precision (%RSD) | Intraday: ≤ 2.0%, Interday: ≤ 3.0% |

| Accuracy (Recovery) | 95% - 105% |

| Limit of Detection (LOD) | To be determined (typically < 1 µg/mL) |

| Limit of Quantification (LOQ) | To be determined (typically 1-5 µg/mL) |

Table 3: Proposed Method Validation Parameters.

Protocols

Protocol for Calibration Curve Construction

-

Inject 10 µL of each working standard solution in triplicate.

-

Record the peak area at 254 nm for this compound.

-

Plot a graph of the mean peak area versus the concentration of the standard solutions.

-

Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).

Protocol for Sample Analysis

-

Inject 10 µL of the prepared sample solution in triplicate.

-

Record the peak area of the analyte.

-

Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Detailed sample preparation protocol for Ganoderma lucidum extracts.

Conclusion

The proposed HPLC method provides a comprehensive framework for the reliable quantification of this compound. By adapting established chromatographic principles for related triterpenoids, this application note offers a starting point for researchers, scientists, and drug development professionals. It is recommended that a full method validation be performed in the user's laboratory to ensure its suitability for the intended application.

References

Application Note: Mass Spectrometry Analysis of Methyl Ganoderate A Acetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ganoderate A acetonide is a lanostane triterpenoid derived from the medicinal mushroom Ganoderma lucidum. This compound has garnered significant interest within the scientific community due to its potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[1][2] With an IC50 value of 18.35 μM, this compound presents a promising scaffold for the development of novel therapeutics.[1] Furthermore, emerging research suggests that ganoderic acids, the class of compounds to which this compound belongs, may exert their biological effects through the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway. It is worth noting that some studies suggest this compound may be an artifact of using acetone during the isolation process rather than a purely natural product.

This application note provides detailed protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined herein are designed to offer a robust framework for the quantification and structural characterization of this and similar triterpenoid compounds.

Quantitative Data Summary

The acetylcholinesterase inhibitory activity of this compound is presented below in comparison to other known inhibitors.

| Compound | Type | IC50 Value (AChE Inhibition) |

| This compound | Triterpenoid | 18.35 µM [1] |

| Galantamine | Standard Drug | 1.27 ± 0.21 µM |

| Rivastigmine | Standard Drug | 71.1 µM |

| Quercetin | Flavonoid | 54.5 µM |

| Ursolic Acid | Triterpenoid | Not specified, but known inhibitor |

Experimental Protocols

Sample Preparation

A standard protocol for the extraction of triterpenoids from Ganoderma lucidum is outlined below. This can be adapted for the analysis of purified this compound standards.

Materials:

-

Dried and powdered Ganoderma lucidum fruiting bodies

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Deionized water

-

0.22 µm syringe filters

-

Ultrasonic bath

-

Rotary evaporator

Protocol:

-

Weigh 1.0 g of powdered Ganoderma lucidum into a flask.

-

Add 20 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with the residue, combining the filtrates.

-

Evaporate the combined filtrate to dryness under reduced pressure using a rotary evaporator at 40°C.

-

Re-dissolve the dried extract in 5 mL of methanol.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Electrospray Ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30-95% B

-

15-18 min: 95% B

-

18-18.1 min: 95-30% B

-

18.1-25 min: 30% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Cone Gas Flow: 50 L/h.

-

Desolvation Gas Flow: 600 L/h.

-

Collision Gas: Argon.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification and full scan for qualitative analysis.

Expected Fragmentation: Based on the analysis of similar triterpenoids, the fragmentation of this compound (C34H50O7, MW: 570.76) in positive ion mode is expected to primarily involve the loss of water (H₂O) and carbon dioxide (CO₂). Characteristic cleavages in the C and D rings of the lanostane skeleton are also anticipated. The acetonide group may lead to a characteristic neutral loss of acetone (58 Da). The protonated molecule [M+H]⁺ (m/z 571.36) would be the precursor ion for MS/MS experiments.

Visualizations

Caption: Experimental Workflow for LC-MS/MS Analysis of this compound.

Caption: Proposed Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Ganoderic Acids.

References

Application Notes and Protocols: Methyl Ganoderate A Acetonide Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ganoderate A acetonide is a lanostane triterpenoid that has been isolated from the fruiting bodies of Ganoderma lucidum.[1][2] As with any compound intended for research or therapeutic development, understanding its solubility and stability in various solvents is crucial for accurate experimental design, formulation development, and ensuring the reliability of biological data. One study has suggested that this compound may be an artifact of using acetone during the isolation procedure, rather than a naturally occurring product.[3] Researchers should consider this when interpreting its biological activity and physicochemical properties.

Solubility Determination

The solubility of a compound is a fundamental property that dictates its handling, formulation, and bioavailability. The "shake-flask" method is a widely recognized and recommended technique for determining equilibrium solubility.[4][5]

Table 1: Solubility Data for this compound (Template for Experimental Results)

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

| Water | 25 | |||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | |||

| 0.1 N HCl (pH 1) | 25 | |||

| 5% Dextrose in Water (D5W) | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Acetonitrile | 25 |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (powder)

-

Selected solvents (e.g., water, PBS, DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature[4]

-

Analytical balance

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Syringe filters (e.g., 0.22 µm)

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.[5]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[4] The time to reach equilibrium should be determined preliminarily by taking measurements at various time points until the concentration plateaus.[4]

-

Sample Collection and Preparation: After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid material.

-

Filtration: Withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Diagram: Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Assessment

Stability testing is essential to determine how the quality of a substance varies over time under the influence of environmental factors such as temperature, pH, and light.[6]

Table 2: Stability of this compound in Solution (Template for Experimental Results)

| Solvent System | pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration at 24h | Concentration at 48h | Concentration at 72h | % Remaining at 72h |

| PBS | 7.4 | 4 | |||||

| PBS | 7.4 | 25 | |||||

| PBS | 7.4 | 37 | |||||

| Acetate Buffer | 4.5 | 25 | |||||

| Glycine Buffer | 9.0 | 25 | |||||

| DMSO | N/A | -20 | |||||

| DMSO | N/A | 25 |

Experimental Protocol: Chemical Stability in Solution

This protocol describes a method to assess the stability of this compound in various solutions over time.

Materials:

-

Stock solution of this compound (e.g., in DMSO)

-

Aqueous buffers of different pH values (e.g., acetate buffer pH 4-6, PBS pH 7-8, glycine buffer pH 8-11)[7]

-

Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

-

HPLC system with a stability-indicating method

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound, typically in DMSO, at a high concentration (e.g., 10 mM).[7] Dilute the stock solution with the appropriate buffers to the final desired concentration (e.g., 1-10 µM).[7]

-

Incubation: Aliquot the solutions into separate vials for each time point and condition. Store the vials at the specified temperatures.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), remove a vial from each condition.

-

Sample Quenching (if necessary): To stop further degradation, samples can be mixed with a quenching solution (e.g., cold methanol) and stored at low temperatures (e.g., -20°C or -80°C) until analysis.[2][7]

-

Analysis: Analyze all samples from all time points in a single batch using a validated, stability-indicating HPLC method.[8] This method should be able to separate the parent compound from any potential degradation products.

-

Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the concentration at time zero.

Stress Testing

To identify potential degradation pathways and validate the stability-indicating power of the analytical methods, stress testing should be performed on a single batch of the substance.[6][9] This involves exposing the compound to more extreme conditions than those used for accelerated stability testing.

Conditions for Stress Testing:

-

Acid/Base Hydrolysis: Expose the compound to a range of pH values in solution.

-

Oxidation: Treat the compound with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Degradation: Expose the compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[9]

-

Photostability: Expose the compound to light according to ICH Q1B guidelines.

Diagram: Logical Flow of Stability Assessment

Caption: Logical workflow for assessing the stability of a compound in solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. who.int [who.int]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Stability testing protocols | PPTX [slideshare.net]

- 7. enamine.net [enamine.net]

- 8. usp.org [usp.org]

- 9. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols for the Purification of Methyl Ganoderate A Acetonide from Crude Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction